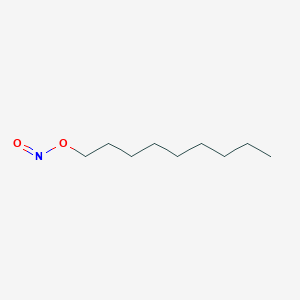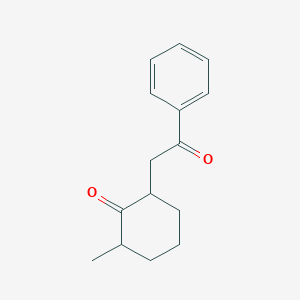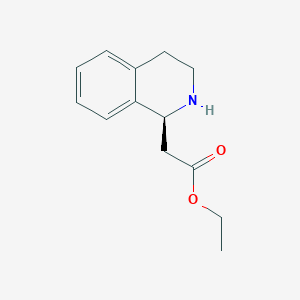
1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-,ethyl ester,(1s)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-,ethyl ester,(1s)- is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes an isoquinoline ring system fused with a tetrahydroacetic acid ester group. It is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
The synthesis of 1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-,ethyl ester,(1s)- can be achieved through several synthetic routes. One common method involves the reduction of isoquinoline derivatives followed by esterification. The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The esterification step can be carried out using reagents like ethyl chloroformate or ethyl iodide in the presence of a base such as triethylamine .
Industrial production methods may involve more scalable processes, such as catalytic hydrogenation of isoquinoline derivatives followed by esterification under optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-,ethyl ester,(1s)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it into more saturated derivatives using reducing agents such as LiAlH4 or NaBH4.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline ketones, while reduction can produce tetrahydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-,ethyl ester,(1s)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various complex organic molecules and natural product analogs.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-,ethyl ester,(1s)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways. For instance, it may inhibit enzymes involved in neurotransmitter synthesis, thereby influencing neurological functions .
Vergleich Mit ähnlichen Verbindungen
1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-,ethyl ester,(1s)- can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a simpler structure, lacking the acetic acid ester group.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups, which may exhibit different biological activities.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: A compound with a benzyl group, known for its neuroprotective properties.
The uniqueness of 1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-,ethyl ester,(1s)- lies in its specific ester functional group, which can influence its reactivity and biological activity compared to other tetrahydroisoquinoline derivatives.
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
ethyl 2-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)9-12-11-6-4-3-5-10(11)7-8-14-12/h3-6,12,14H,2,7-9H2,1H3/t12-/m0/s1 |
InChI-Schlüssel |
JNBDCWJGYVMSIN-LBPRGKRZSA-N |
Isomerische SMILES |
CCOC(=O)C[C@H]1C2=CC=CC=C2CCN1 |
Kanonische SMILES |
CCOC(=O)CC1C2=CC=CC=C2CCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


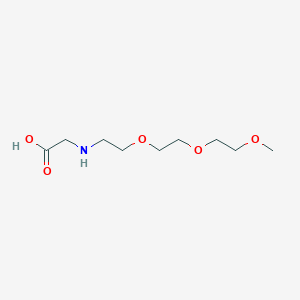
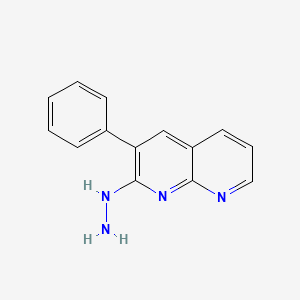
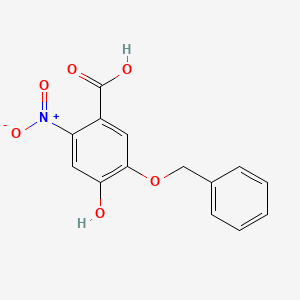
![N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine](/img/structure/B12564289.png)
![[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone]](/img/structure/B12564291.png)
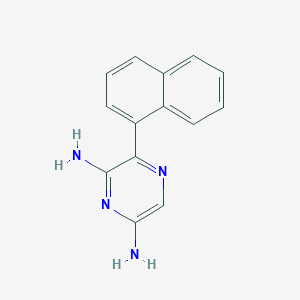
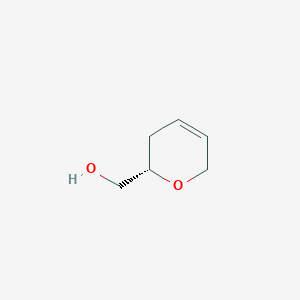
![9,9'-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12564302.png)
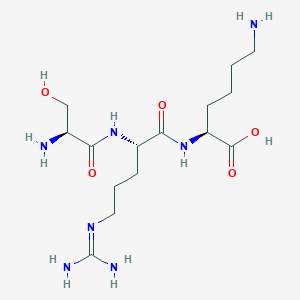
![1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole](/img/structure/B12564307.png)
![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-phenyl-3-butenyl]oxy]-](/img/structure/B12564309.png)
![[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine](/img/structure/B12564314.png)
